2-Chloro-N-(2-chlorophenyl)acetamide
Overview
Description
2-Chloro-N-(2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetanilide, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-(2-chlorophenyl)acetamide can be synthesized through the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water and an acid or base, the compound can undergo hydrolysis to form 2-chloroaniline and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted acetanilides.
Oxidation: Formation of chlorinated nitro compounds.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-N-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(4-chlorophenyl)acetamide
- 2-Chloro-N-(2-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for targeted research and industrial use.
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKPLRTPWUXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278603 | |
Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-76-7 | |
Record name | 3289-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2-chlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the N—H bond in 2-Chloro-N-(2-chlorophenyl)acetamide?
A1: The N—H bond in this compound adopts a syn conformation relative to the chlorine atom located at the ortho position of the aromatic ring [, , ]. This conformation is consistent with observations in similar molecules like 2-chloro-N-(2-nitrophenyl)acetamide and N-(2-chlorophenyl)-2,2,2-trimethylacetamide.
Q2: How do the molecules of this compound interact with each other in the solid state?
A2: this compound molecules arrange themselves into chains through intermolecular hydrogen bonds. These hydrogen bonds occur between the hydrogen atom of the N—H group and the oxygen atom of the carbonyl group (C=O) in adjacent molecules [, , ]. This interaction contributes to the packing of molecules within the crystal structure.
Q3: Are there any similarities in the structural features observed between this compound and other related acetanilide compounds?
A3: Yes, the bond parameters and overall conformation observed in this compound are comparable to those found in other acetanilide derivatives like 2-chloro-N-(phenyl)acetamide, N-(2,3-dichlorophenyl)acetamide, and 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide []. This suggests common structural features within this class of compounds.
Q4: Does the presence of bromine in a related compound, 2-Bromo-N-(2-chlorophenyl)acetamide, influence the intermolecular interactions?
A4: Yes, in the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide, apart from the N—H⋯O hydrogen bonds forming chains, additional interactions are observed. These include weak C—H⋯Cl interactions and notably, Br⋯Br interactions with a distance of 4.3027 (3) Å, which contribute to the formation of column-like structures within the crystal lattice [].
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